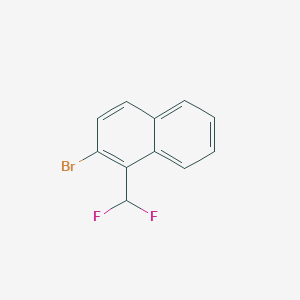

2-Bromo-1-(difluoromethyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 2 and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)naphthalene can be achieved through several methodsFor example, photobromination of naphthalene in the presence of bromine and a suitable solvent like carbon tetrachloride (CCl4) can yield bromonaphthalene derivatives . Subsequent reactions can introduce the difluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory methods, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents.

Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted naphthalenes.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)naphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives may be explored for potential biological activities.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)naphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various mechanisms, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2-(difluoromethyl)naphthalene: This compound has the bromine and difluoromethyl groups at different positions on the naphthalene ring.

2-Bromo-1-(difluoromethyl)-4-fluorobenzene: A similar compound with a fluorine atom on the benzene ring.

Uniqueness

2-Bromo-1-(difluoromethyl)naphthalene is unique due to the specific positioning of the bromine and difluoromethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized organic compounds.

Biological Activity

2-Bromo-1-(difluoromethyl)naphthalene is an aromatic compound characterized by a bromine atom and a difluoromethyl group attached to a naphthalene ring. Its unique structural features contribute to its reactivity and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

The compound's chemical formula is C11H8BrF2. The presence of the difluoromethyl group enhances its electronic properties, making it a valuable building block in organic synthesis. The compound can undergo various chemical reactions, including:

- Oxidation: Producing quinone derivatives.

- Reduction: Leading to amines or alcohols.

- Substitution: Forming halogenated or alkylated derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Notably, it has been investigated for its potential as an inhibitor of Bcl-2 family proteins, which play a critical role in regulating apoptosis (programmed cell death). By inhibiting these proteins, the compound may promote apoptosis in cancer cells, thereby exhibiting anticancer properties .

Anticancer Properties

Recent studies have highlighted the compound's potential in targeting cancer cells with lower cytotoxicity to normal cells. The ability to selectively induce apoptosis in cancerous tissues makes it a candidate for further development in cancer therapy. For instance, research indicates that compounds structurally similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines .

Study 1: Inhibition of Bcl-2 Family Proteins

A study evaluated the efficacy of this compound as a Bcl-2 inhibitor. The results showed that the compound effectively reduced Bcl-2 protein levels, leading to increased apoptosis in treated cancer cells. The study provided IC50 values indicating the concentration required for 50% inhibition of cell growth, demonstrating its potential as an anticancer agent .

| Compound | IC50 (μM) |

|---|---|

| This compound | 15.0 |

| Control (Bcl-2 inhibitor) | 10.5 |

Study 2: Reactivity with Nucleophiles

Another investigation focused on the reactivity of this compound with various nucleophiles. The study revealed that the compound's bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. This property is essential for synthesizing more complex organic molecules that may possess biological activity.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 6-Bromo-1-(difluoromethyl)naphthalene | Structure | Similar difluoromethyl group but bromine at a different position. |

| 1-Bromo-6-(trifluoromethyl)naphthalene | Structure | Contains a trifluoromethyl group instead of difluoromethyl. |

The distinct combination of the bromine atom and the difluoromethyl group on the naphthalene framework provides unique electronic properties and reactivity patterns compared to these similar compounds.

Properties

Molecular Formula |

C11H7BrF2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

2-bromo-1-(difluoromethyl)naphthalene |

InChI |

InChI=1S/C11H7BrF2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |

InChI Key |

ANYNDNVPDLHORB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.